molecular formula C20H17ClN6O2 B2870593 N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251631-12-5

N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2870593
CAS No.: 1251631-12-5
M. Wt: 408.85
InChI Key: MGRFOCNQZPWTGG-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a heterocyclic compound featuring a pyridine-linked 1,2,4-oxadiazole core fused to a methyl-substituted imidazole ring, with a 3-chlorobenzyl acetamide side chain. This structure combines multiple pharmacologically relevant motifs:

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, often utilized in kinase inhibitors and antimicrobial agents.
  • Imidazole: A nitrogen-rich heterocycle prevalent in bioactive molecules, contributing to metal coordination and π-π interactions.
  • 3-Chlorophenyl group: Enhances lipophilicity and may improve membrane permeability.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[2-methyl-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-13-24-17(19-25-20(29-26-19)15-5-3-7-22-10-15)11-27(13)12-18(28)23-9-14-4-2-6-16(21)8-14/h2-8,10-11H,9,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRFOCNQZPWTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)NCC2=CC(=CC=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the pyridyl and imidazole groups. The final step usually involves the coupling of the chlorobenzyl group to the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but generally involve the modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups (e.g., acetamide, oxadiazole, or pyridine) and evaluated for physicochemical properties, synthetic pathways, and bioactivity. Below is a comparative analysis:

Functional Group and Structural Comparisons
Compound Name / ID Key Structural Features Bioactivity (Reported) Reference
Target Compound 1,2,4-Oxadiazole, imidazole, pyridine, 3-chlorophenylmethyl acetamide Not explicitly reported (theoretical potential)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole, naphthalene, 4-chlorophenyl acetamide Antimicrobial (in vitro)
Ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate (329709-85-5) 1,2,3-Thiadiazole, ester group Antiviral, herbicidal
N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (763124-79-4) Pyridinylthio, nitro group, methoxyphenyl acetamide Kinase inhibition (theoretical)

Key Observations :

Oxadiazole vs. Triazole/Thiadiazole : The target compound’s 1,2,4-oxadiazole moiety offers greater metabolic stability compared to 1,2,3-triazoles (e.g., compound 6m) but may exhibit reduced hydrogen-bonding flexibility relative to thiadiazoles (e.g., 329709-85-5).

Synthetic Complexity : The target compound’s imidazole-oxadiazole fusion requires multi-step synthesis (e.g., cycloaddition, nucleophilic substitution), contrasting with simpler triazole derivatives like 6m, synthesized via click chemistry.

Pharmacological Potential
  • Antimicrobial Activity : Compound 6m demonstrated moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting the target compound’s pyridine-oxadiazole core could offer broader-spectrum activity if optimized.
  • Kinase Inhibition : The pyridinylthio group in 763124-79-4 has been linked to ATP-binding pocket interactions in kinases. The target compound’s pyridine-oxadiazole system may mimic this mechanism but with altered selectivity.
Physicochemical Properties
Property Target Compound 6m 763124-79-4
Molecular Weight ~430 g/mol 393 g/mol 362 g/mol
ClogP ~3.2 (estimated) 2.8 2.1
Hydrogen Bond Acceptors 7 5 6

Biological Activity

N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A chlorophenyl moiety.
  • An imidazole ring.
  • A pyridine and oxadiazole component.

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structural features can inhibit various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
21cM. tuberculosis4–8 µM
30Clostridium difficile0.003–0.03 µg/mL
31aNeisseria gonorrhoeae0.03–0.125 μg/mL

The presence of the oxadiazole and imidazole rings is crucial for enhancing the antimicrobial efficacy of these compounds .

The proposed mechanisms by which these compounds exert their antimicrobial effects include:

  • Inhibition of Fatty Acid Synthesis: Compounds may inhibit enzymes such as enoyl-acyl carrier protein (ACP) reductase (FabI), disrupting fatty acid biosynthesis essential for bacterial growth .
  • Disruption of Cell Wall Integrity: Some derivatives have been shown to interfere with lipoteichoic acid synthesis, affecting the structural integrity of Gram-positive bacteria .

Case Studies

A study conducted by Dhumal et al. (2016) explored the antitubercular activity of various oxadiazole derivatives. The most active compounds demonstrated significant inhibition against both active and dormant states of Mycobacterium bovis BCG . Molecular docking studies further revealed strong binding affinities to key target enzymes involved in bacterial metabolism.

Another investigation by Salama et al. (2020) synthesized a series of 2-amino-1,3,4-oxadiazole derivatives, demonstrating their effectiveness against multiple bacterial strains with MIC values lower than traditional antibiotics like vancomycin .

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